molecular formula C19H33N B1597436 2,4,6-Tri-tert-butyl-N-methylaniline CAS No. 4566-64-7

2,4,6-Tri-tert-butyl-N-methylaniline

Cat. No.: B1597436
CAS No.: 4566-64-7
M. Wt: 275.5 g/mol
InChI Key: GFTNLYGZUUPSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2,4,6-Tri-tert-butyl-N-methylaniline is a sterically hindered amine

Mode of Action

The compound is an aniline derivative . It exhibits a steric effect on charge-transfer (CT) bands in its electronic spectra . This suggests that it may interact with its targets by transferring charge, which could result in changes to the target’s function or structure.

Result of Action

Its reactivity with alkyl iodides under high pressure has been reported , suggesting that it may induce chemical reactions under certain conditions.

Action Environment

Its reactivity under high pressure suggests that physical conditions such as pressure may influence its action .

Scientific Research Applications

Key Chemical Reactions

  • Substitution Reactions: Reacts with alkyl iodides to form substituted aniline derivatives.
  • Oxidation and Reduction: Participates in various redox reactions, further expanding its utility in synthetic chemistry.

Organic Chemistry

2,4,6-Tri-tert-butyl-N-methylaniline serves as a crucial building block in the synthesis of complex organic molecules. Its steric hindrance allows chemists to explore reaction mechanisms and develop new synthetic pathways.

Biochemical Studies

  • Enzyme-Substrate Interactions: The compound's steric effects are instrumental in studying how enzymes interact with substrates, providing insights into enzyme specificity and catalytic mechanisms.
  • Protein Folding Studies: It is utilized in examining the folding patterns of proteins due to its ability to influence molecular interactions through steric hindrance.

Pharmaceutical Research

While not directly used as a drug, derivatives of this compound are being explored for potential pharmaceutical applications. Its structural properties may lead to the development of new therapeutic agents.

Industrial Applications

This compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for creating additives that enhance the performance of various products.

Case Study 1: Enzyme Kinetics

Research has demonstrated that the steric bulk of this compound significantly affects enzyme kinetics. In a study published in the Journal of the American Chemical Society, it was shown that varying concentrations of this compound influenced the rate of enzyme-catalyzed reactions under high-pressure conditions .

Case Study 2: Synthesis of Novel Derivatives

A study focused on synthesizing new derivatives from this compound highlighted its potential in drug discovery. By modifying the nitrogen atom's substituents, researchers were able to create compounds with enhanced biological activity .

Biological Activity

2,4,6-Tri-tert-butyl-N-methylaniline is an organic compound characterized by three tert-butyl groups attached to the aromatic ring, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H31N. The presence of bulky tert-butyl groups creates steric hindrance that affects the compound's reactivity and interaction with biological systems. The compound's structure can be represented as follows:

  • Chemical Structure :
    C6H3(C CH3 3)3NHCH3\text{C}_6\text{H}_3(\text{C CH}_3\text{ }_3)_3\text{NHCH}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The steric hindrance provided by the tert-butyl groups influences its binding affinity to enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by occupying the active site or altering enzyme conformation.
  • Receptor Interaction : It can bind to receptors involved in neurotransmission or hormonal signaling.
  • Electron Transfer Reactions : Studies suggest that it can participate in electron transfer processes, impacting various biochemical pathways.

Biological Activity and Toxicological Profile

The toxicological profile of this compound has been assessed through various studies. Key findings include:

  • Acute Toxicity : Limited data indicate that the compound exhibits low acute toxicity levels in animal models.
  • Genotoxicity : Research suggests a potential for genotoxic effects under specific conditions, warranting further investigation into its safety profile .
  • Carcinogenic Potential : While no direct evidence links this compound to carcinogenicity, its structural similarity to known carcinogenic amines necessitates caution .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Interaction :
    • Researchers evaluated the binding affinity of this compound to cytochrome P450 enzymes.
    • Results indicated a competitive inhibition pattern, suggesting potential applications in modulating drug metabolism .
  • Toxicological Assessment :
    • A study conducted by NIOSH assessed the occupational exposure limits for similar amines.
    • Findings highlighted the need for careful handling due to potential skin sensitization and respiratory effects .
  • Pharmacological Applications :
    • Investigations into its use as a lead compound for drug development have shown promise in targeting specific biological pathways related to inflammation and cancer .

Data Summary Table

Parameter Finding
Molecular FormulaC18H31N
Acute ToxicityLow (specific data limited)
GenotoxicityPotential under certain conditions
Enzyme InteractionCompetitive inhibition with P450 enzymes
Pharmacological ApplicationsModulation of inflammation and cancer pathways

Properties

IUPAC Name

2,4,6-tritert-butyl-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N/c1-17(2,3)13-11-14(18(4,5)6)16(20-10)15(12-13)19(7,8)9/h11-12,20H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTNLYGZUUPSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364389
Record name 2,4,6-Tri-tert-butyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4566-64-7
Record name 2,4,6-Tri-tert-butyl-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tri-tert-butyl-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Tri-tert-butyl-N-methylaniline
Reactant of Route 2
Reactant of Route 2
2,4,6-Tri-tert-butyl-N-methylaniline
Reactant of Route 3
Reactant of Route 3
2,4,6-Tri-tert-butyl-N-methylaniline
Reactant of Route 4
Reactant of Route 4
2,4,6-Tri-tert-butyl-N-methylaniline
Reactant of Route 5
Reactant of Route 5
2,4,6-Tri-tert-butyl-N-methylaniline
Reactant of Route 6
Reactant of Route 6
2,4,6-Tri-tert-butyl-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.